molecular formula C11H22N2O5S B2724483 N-(2,2-diethoxyethyl)-1-(methylsulfonyl)azetidine-3-carboxamide CAS No. 1428362-50-8

N-(2,2-diethoxyethyl)-1-(methylsulfonyl)azetidine-3-carboxamide

Cat. No.: B2724483
CAS No.: 1428362-50-8
M. Wt: 294.37
InChI Key: ZTYPCVFMPFVSJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-diethoxyethyl)-1-(methylsulfonyl)azetidine-3-carboxamide: is a synthetic organic compound characterized by its unique azetidine ring structure. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-diethoxyethyl)-1-(methylsulfonyl)azetidine-3-carboxamide typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.

    Introduction of the Methylsulfonyl Group: This step often involves the reaction of the azetidine intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.

    Attachment of the Diethoxyethyl Group: The final step involves the alkylation of the azetidine ring with a diethoxyethyl halide, typically under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the sulfonyl group, depending on the reagents used.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, especially at the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols or amines, depending on the target functional group.

    Substitution: Various substituted azetidines, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2,2-diethoxyethyl)-1-(methylsulfonyl)azetidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its azetidine ring is of particular interest due to its presence in various natural products and pharmaceuticals.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The presence of the sulfonyl group suggests possible applications in anti-inflammatory or antimicrobial therapies.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2,2-diethoxyethyl)-1-(methylsulfonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-diethoxyethyl)-1-(methylsulfonyl)azetidine-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-(2,2-diethoxyethyl)-1-(methylsulfonyl)pyrrolidine-3-carboxamide: Similar but with a pyrrolidine ring instead of an azetidine ring.

Uniqueness

N-(2,2-diethoxyethyl)-1-(methylsulfonyl)azetidine-3-carboxamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2,2-diethoxyethyl)-1-methylsulfonylazetidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O5S/c1-4-17-10(18-5-2)6-12-11(14)9-7-13(8-9)19(3,15)16/h9-10H,4-8H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYPCVFMPFVSJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C1CN(C1)S(=O)(=O)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.